molecular formula C14H20O B1324680 2,2,3',5'-Tetramethylbutyrophenone CAS No. 898765-66-7

2,2,3',5'-Tetramethylbutyrophenone

Cat. No.: B1324680
CAS No.: 898765-66-7
M. Wt: 204.31 g/mol
InChI Key: ZKGGJHPGFBVPQX-UHFFFAOYSA-N
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Description

2,2,3’,5’-Tetramethylbutyrophenone is an organic compound with the molecular formula C14H20O It is a ketone characterized by the presence of four methyl groups attached to the butyrophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3’,5’-Tetramethylbutyrophenone typically involves the alkylation of butyrophenone derivatives. One common method is the Friedel-Crafts alkylation, where butyrophenone is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 2,2,3’,5’-Tetramethylbutyrophenone may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of microreactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and residence time.

Chemical Reactions Analysis

Types of Reactions

2,2,3’,5’-Tetramethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,2,3’,5’-Tetramethylbutyrophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2,2,3’,5’-Tetramethylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyltetrahydrofuran: A non-polar ether with similar structural features but different chemical properties.

    2-Hydroxy-2-methylpropiophenone: A ketone with a hydroxyl group, used in similar applications but with distinct reactivity.

Uniqueness

2,2,3’,5’-Tetramethylbutyrophenone is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-8-10(2)7-11(3)9-12/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGGJHPGFBVPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642441
Record name 1-(3,5-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-66-7
Record name 1-(3,5-Dimethylphenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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